EGFR/HER2‑Inclusive Multi‑Kinase Coverage that VEGFR2‑Selective Inhibitor SU5416 Cannot Provide
SU‑4313 inhibits EGFR with an IC₅₀ of 11 μM and HER2 kinase with an IC₅₀ of 16.9 μM . In contrast, the structurally related VEGFR2‑selective inhibitor SU5416 (semaxanib) displays no appreciable inhibition of EGFR or HER2 (IC₅₀ > 100 μM) [1]. Thus, in cellular models where EGFR or HER2 signaling contributes to the observed phenotype, SU5416 cannot substitute for SU‑4313. The balanced multi‑RTK inhibition profile of SU‑4313 is mechanistically distinct from that of VEGFR2‑selective tool compounds.
| Evidence Dimension | EGFR inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 11 μM |
| Comparator Or Baseline | SU5416 (semaxanib): IC₅₀ >100 μM (no inhibition) |
| Quantified Difference | >9‑fold selectivity advantage for EGFR coverage |
| Conditions | Biochemical kinase inhibition assay; EGFR tyrosine phosphorylation inhibition |
Why This Matters
Researchers requiring concurrent modulation of EGFR and HER2 alongside VEGFR/PDGFR pathways must select SU‑4313 over SU5416, as the latter lacks EGFR/HER2 activity entirely.
- [1] STEMCELL Technologies SU5416 product page: SU5416 does not inhibit EGFR or FGFR tyrosine kinases (IC₅₀ >100 μM). View Source
